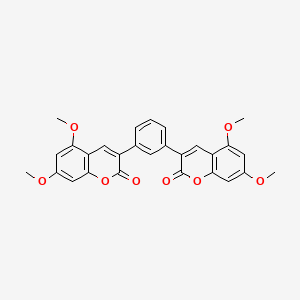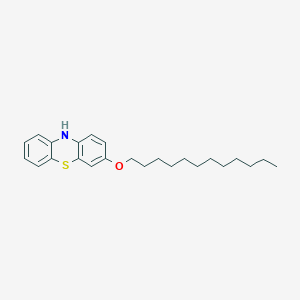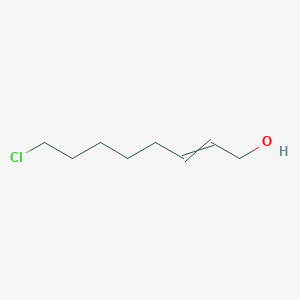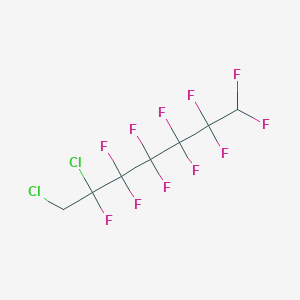
3,3'-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one): is a complex organic compound belonging to the class of coumarins. This compound is characterized by its unique structure, which includes two benzopyran rings connected by a phenylene bridge. The presence of methoxy groups at positions 5 and 7 on each benzopyran ring further distinguishes this compound. Coumarins are known for their diverse biological activities and applications in various fields, including medicine and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one) typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3-acetyl-2,5-dimethylfuran with terephthalaldehyde in the presence of an ethanolic solution of sodium hydroxide (NaOH) at room temperature. The reaction mixture is stirred for 20 hours, followed by acidification with hydrochloric acid (HCl) to precipitate the product. The solid product is then purified by recrystallization from a methanol/chloroform mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzopyran rings, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential therapeutic propertiesThis specific compound may exhibit similar properties, making it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of dyes, fragrances, and optical brighteners. Its structural properties make it suitable for applications in materials science, including the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of 3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one) is primarily related to its interaction with biological macromolecules. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation cascade, leading to anticoagulant effects. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals .
Comparaison Avec Des Composés Similaires
5,7-Dimethoxycoumarin: Shares the benzopyran structure with methoxy groups but lacks the phenylene bridge.
3,3’-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one): Similar in having a phenylene bridge but differs in the substituents on the benzopyran rings.
Uniqueness: The uniqueness of 3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one) lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the phenylene bridge and methoxy groups enhances its stability and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
543701-37-7 |
|---|---|
Formule moléculaire |
C28H22O8 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
3-[3-(5,7-dimethoxy-2-oxochromen-3-yl)phenyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C28H22O8/c1-31-17-9-23(33-3)21-13-19(27(29)35-25(21)11-17)15-6-5-7-16(8-15)20-14-22-24(34-4)10-18(32-2)12-26(22)36-28(20)30/h5-14H,1-4H3 |
Clé InChI |
QXVYRMAEUOFFDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C(C(=O)O2)C3=CC(=CC=C3)C4=CC5=C(C=C(C=C5OC)OC)OC4=O)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)


![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)

![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)

![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)

